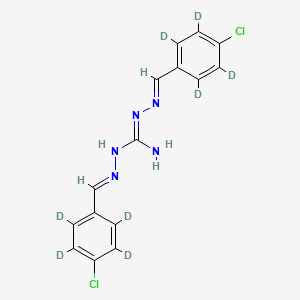
Robenidine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Robenidine-d8 is a deuterated analog of the anticoccidial compound robenidine. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Robenidine-d8 involves the deuteration of robenidine. The process typically starts with the preparation of 1,3-bis[(4-chlorobenzylidene)amino]guanidine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
Robenidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Robenidine-d8 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of robenidine in biological samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of robenidine.
Environmental Studies: Utilized in the analysis of environmental samples to monitor the presence of robenidine and its metabolites.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
作用機序
Robenidine-d8 exerts its effects by targeting specific molecular pathways. The compound is known to inhibit the growth and reproduction of coccidian parasites by interfering with their metabolic processes. The deuterated form, this compound, is primarily used in research to study these mechanisms in detail, providing insights into the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Robenidine: The non-deuterated form of Robenidine-d8, used as an anticoccidial agent.
Ronidazole: Another anticoccidial compound with a different chemical structure.
Nicarbazin: A coccidiostat used in poultry, similar in function but different in structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry. This distinguishes it from other similar compounds that do not have isotopic labeling.
特性
分子式 |
C15H13Cl2N5 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D |
InChIキー |
MOOFYEJFXBSZGE-SDKHRPLESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


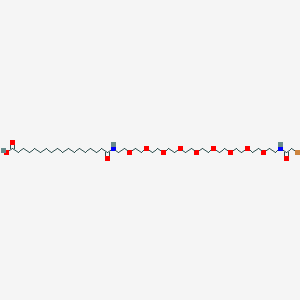
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
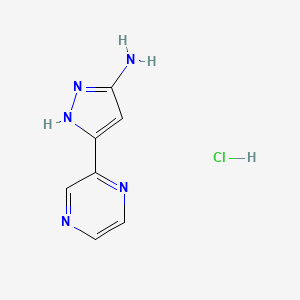
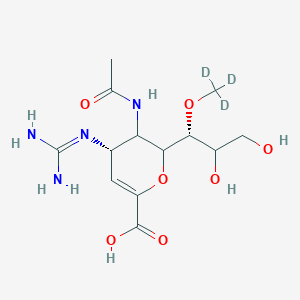
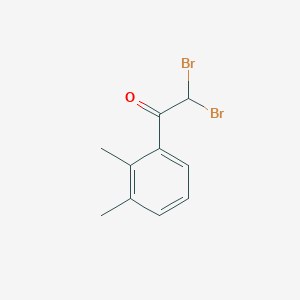
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
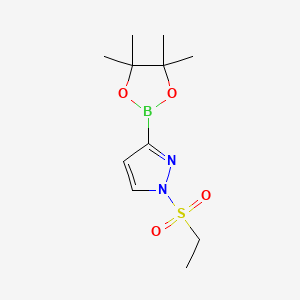
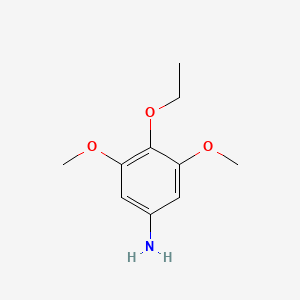
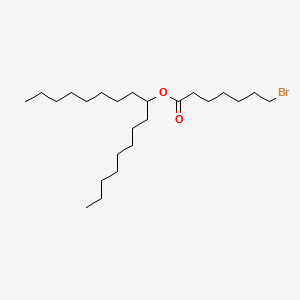


![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
